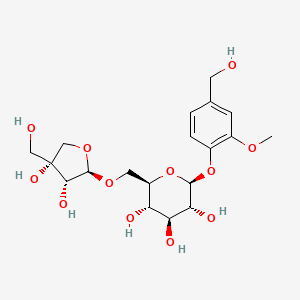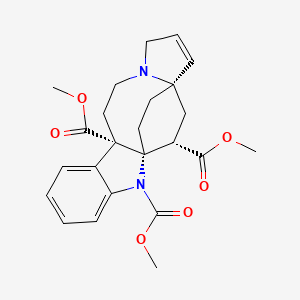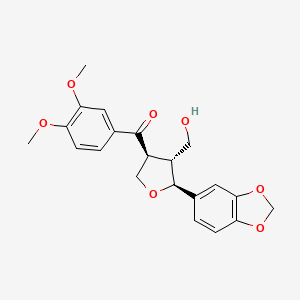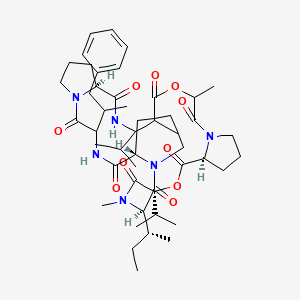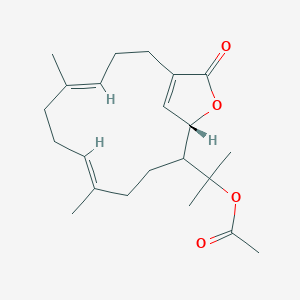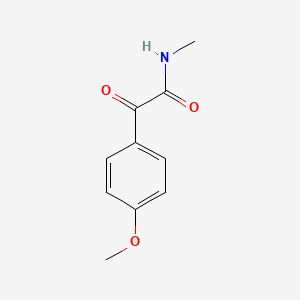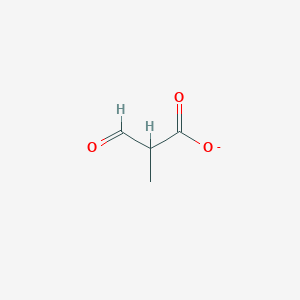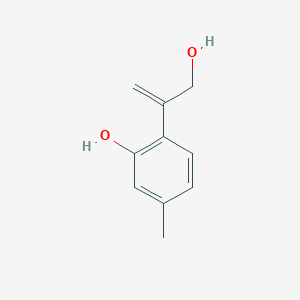
9-Hydroxy-8,10-dehydrothymol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hydroxy-8,10-dehydrothymol is an olefinic compound. It has a role as a metabolite.
Scientific Research Applications
Anti-inflammatory Properties
9-Hydroxy-8,10-dehydrothymol and its derivatives have been identified in various plants like Eupatorium cannabinum, showcasing potential anti-inflammatory properties. Studies have found that certain compounds exhibit significant inhibition of superoxide anion generation and elastase release in human neutrophils, indicating their potential in treating inflammatory conditions (Chen et al., 2011).
Antibacterial Activity
Research on Centipeda minima, a plant known for its medicinal properties, has identified derivatives of 9-Hydroxy-8,10-dehydrothymol with notable antibacterial activities. These compounds have shown effectiveness against various microbial strains, suggesting their application in the development of new antibacterial agents (Liang et al., 2007).
Allelopathic Effects
Studies on Mikania micrantha and Ageratina adenophora, invasive plants, have discovered 9-Hydroxy-8,10-dehydrothymol derivatives exerting allelopathic effects. These compounds impact seed germination and growth in other plants, highlighting their potential use in agricultural weed management (Xu et al., 2013); (Zhou et al., 2013).
properties
Product Name |
9-Hydroxy-8,10-dehydrothymol |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
2-(3-hydroxyprop-1-en-2-yl)-5-methylphenol |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,11-12H,2,6H2,1H3 |
InChI Key |
BKYLGDUWVLMQHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=C)CO)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide](/img/structure/B1259645.png)
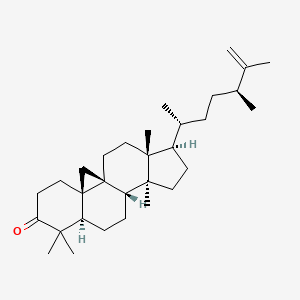

![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)

